molecular formula C12H15NS2 B14260360 Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- CAS No. 396653-28-4

Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-

Cat. No.: B14260360
CAS No.: 396653-28-4
M. Wt: 237.4 g/mol
InChI Key: ALKPCPRKMGCIHY-UHFFFAOYSA-N
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Description

Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenols with various electrophiles. For Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-, a common synthetic route includes the reaction of 2-aminothiophenol with tert-butylthiol and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also gaining popularity in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound in drug discovery and development.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.

    Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.

    Benzimidazole: Contains a nitrogen atom in place of the sulfur atom in the thiazole ring.

    Thiazole: Lacks the fused benzene ring present in benzothiazole.

Uniqueness

Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl- is unique due to the presence of the tert-butylthio group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its diverse applications in various fields .

Properties

CAS No.

396653-28-4

Molecular Formula

C12H15NS2

Molecular Weight

237.4 g/mol

IUPAC Name

5-tert-butylsulfanyl-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C12H15NS2/c1-8-13-10-7-9(15-12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3

InChI Key

ALKPCPRKMGCIHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)SC(C)(C)C

Origin of Product

United States

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